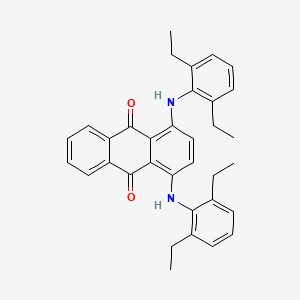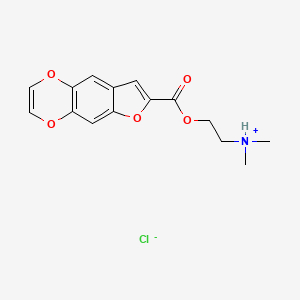
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a fused ring system that includes a furan ring and a benzodioxin ring. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method includes the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate as the promoting medium . This one-pot, three-component approach is known for its operational simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
科学研究应用
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as anti-hepatitis C virus activity.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Benzofuran derivatives: These compounds share a similar benzofuran ring structure and exhibit various biological activities.
Coumarin derivatives: These compounds have a similar fused ring system and are used in various chemical and biological applications.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride is unique due to its specific ring structure and the presence of a dimethylaminoethyl ester group
属性
CAS 编号 |
35689-12-4 |
|---|---|
分子式 |
C15H16ClNO5 |
分子量 |
325.74 g/mol |
IUPAC 名称 |
2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15NO5.ClH/c1-16(2)3-4-20-15(17)14-8-10-7-12-13(9-11(10)21-14)19-6-5-18-12;/h5-9H,3-4H2,1-2H3;1H |
InChI 键 |
LEFJGHRHFHYQHY-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


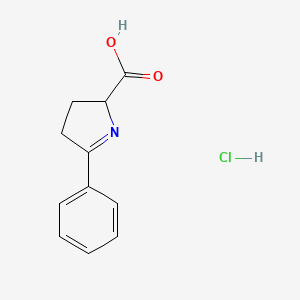


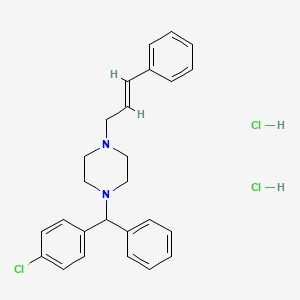
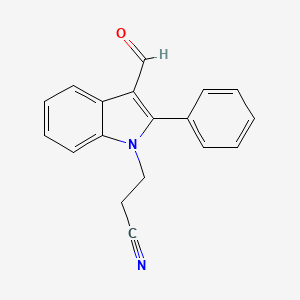
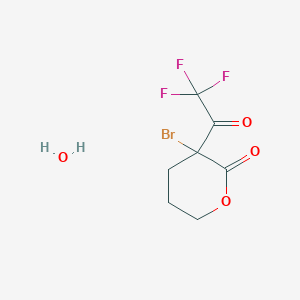
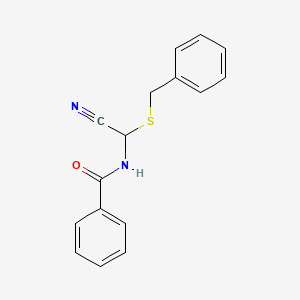
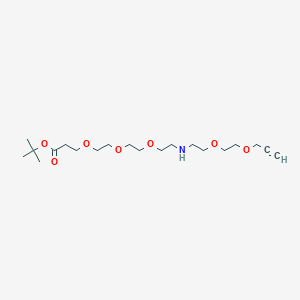
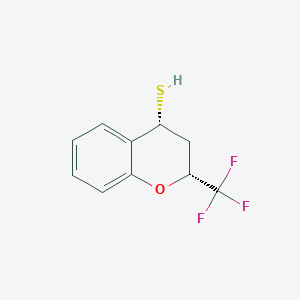

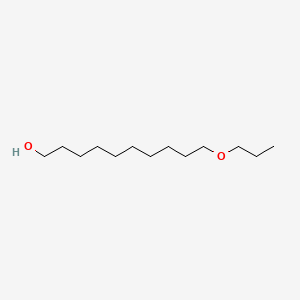
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
